molecular formula C23H20N2O2 B12040908 N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide CAS No. 72833-08-0

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide

Cat. No.: B12040908
CAS No.: 72833-08-0
M. Wt: 356.4 g/mol
InChI Key: PCDMWCUBLKTOTO-LTGZKZEYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-toluidine to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings on the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aniline derivatives and carbonyl compounds. The structural characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity of the synthesized compound.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer properties. Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogenic microorganisms.

  • Fungal Inhibition : The compound demonstrates significant inhibitory effects on several fungal strains, with inhibition rates reported between 55% to 86% against common agricultural pathogens like Sclerotinia sclerotiorum and Alternaria solani .
CompoundFungal SpeciesInhibition Rate (%)
14hPyricularia oryae77.8
14nAlternaria solani50.5
14pSclerotinia sclerotiorum86.1

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies using zebrafish models indicated a median lethal concentration (LC50) that suggests moderate toxicity levels, which necessitate further investigation into its safety for therapeutic use .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and microbial resistance mechanisms.

  • Target Proteins : Key proteins identified include those involved in cell cycle regulation and apoptosis pathways, such as p53 and Akt . The binding energy values obtained from docking simulations indicate a strong interaction between the compound and these targets.

Case Studies

Several case studies highlight the application of this compound in preclinical settings:

  • Breast Cancer Model : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study linked these effects to alterations in cell cycle dynamics and apoptosis induction .
  • Antifungal Efficacy : A comparative analysis with standard antifungal agents showed that this benzamide derivative outperformed some conventional treatments in inhibiting fungal growth, suggesting its potential as an alternative therapeutic agent .

Properties

CAS No.

72833-08-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+

InChI Key

PCDMWCUBLKTOTO-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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